molecular formula C15H19NO3 B2885555 1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid CAS No. 1706431-48-2

1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B2885555
CAS No.: 1706431-48-2
M. Wt: 261.321
InChI Key: UJJXLRLSVPYSEF-UHFFFAOYSA-N
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Description

1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring and an isobutyrylamino group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyrylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid can be compared with similar compounds such as 1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid. The key differences lie in the ring structure, with the cyclobutane ring providing unique steric and electronic properties compared to the cyclohexane ring. These differences can influence the compound’s reactivity, stability, and biological activity.

Similar compounds include:

Properties

IUPAC Name

1-[4-(2-methylpropanoylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)13(17)16-12-6-4-11(5-7-12)15(14(18)19)8-3-9-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJXLRLSVPYSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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